molecular formula C16H12O5 B1671905 Glycitein CAS No. 40957-83-3

Glycitein

Cat. No.: B1671905
CAS No.: 40957-83-3
M. Wt: 284.26 g/mol
InChI Key: DXYUAIFZCFRPTH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Glycitein, an isoflavone found in soy, primarily targets several proteins and enzymes in the body. It has been identified to interact with proteins such as CCNA2, ESR1, ESR2, MAPK14, and PTGS2 . These proteins play crucial roles in various biological processes, including cell cycle regulation, estrogen signaling, inflammatory response, and more .

Mode of Action

This compound interacts with its targets, leading to various biochemical changes. For instance, it has been shown to have a suppressive effect on inducible nitric oxide synthase (iNOS) activity , albeit less potent than genistein . This interaction can lead to reduced inflammation, as iNOS is often upregulated in inflammatory conditions .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to influence the mitogen-activated protein kinase signaling pathway, the phosphatidylinositol-3-kinase-Akt signaling pathway, and the p53 signaling pathway . These pathways are involved in a variety of cellular processes, including cell growth, survival, and apoptosis .

Pharmacokinetics

The pharmacokinetics of this compound, like other isoflavones, involves absorption, distribution, metabolism, and excretion (ADME). Isoflavones are known to be absorbed in the intestines, metabolized by the liver, and excreted in the urine .

Result of Action

The action of this compound at the molecular and cellular levels leads to various effects. For instance, this compound has been shown to have anti-inflammatory properties . It also has potential anticancer effects, as suggested by studies showing its inhibitory effects on cell proliferation and DNA synthesis in certain cancer cell types .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of certain intestinal bacteria can transform this compound to this compound by the action of beta-glucosidases . Additionally, the solvent used for extraction can affect the bioavailability and thus the efficacy of this compound .

Safety and Hazards

Glycitein is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Glycitein has shown potential in managing depression and impaired memory by inhibiting lipid peroxidation and inflammatory stress . Sensory testing using processed products made from soybean seeds defective in this compound isoflavones will be necessary to evaluate whether the absence of this compound has a positive effect on the taste of processed foods such as soymilk, tofu, or natto .

Biochemical Analysis

Biochemical Properties

Glycitein interacts with various enzymes, proteins, and other biomolecules. It is a methoxyisoflavone and a 7-hydroxyisoflavone . In its chemical structure, position 6 is substituted by a methoxy group, and positions 4′ and 7 are substituted by hydroxy groups . This compound has antioxidant properties and benefits for protecting the cardiovascular system . It can function as an antioxidant by blocking the damage caused by free radicals .

Cellular Effects

This compound has been found to have various effects on different types of cells. For instance, it has been shown to have anticancer properties, inhibiting cell proliferation in breast cancer and prostate cancer, and exerting a cytotoxic effect on gastric cancer cells . Additionally, this compound has been found to increase the viability of human dermal fibroblast and alleviate MMP-1 expression caused by UV irradiation .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. For instance, it has been found to interact with 17beta-estradiol, indicating that its estrogenic activity is weak . Its metabolism occurs in the human intestine by the microbiota inhabiting this part of the body . It can also be processed in the liver .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been found to have various effects over time. For instance, this compound was found to alleviate beta-amyloid-induced toxicity and oxidative stress in transgenic Caenorhabditis elegans .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with different dosages. For instance, this compound (6 mg/kg) was found to be more effective than the 3 mg/kg dose of this compound in preventing reserpine-induced depression and oxidative stress .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, this compound aglycone is synthesized from liquiritigenin by flavonoid 6-hydroxylase (F6H, a member of the cytochrome P450 family), IFS, HID, and O-methyltransferase (OMT) .

Chemical Reactions Analysis

Types of Reactions: Glycitein undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, this compound can be glycosylated to form glycosides, which are more water-soluble and stable .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include methanol, ethanol, and acetone for extraction . The conditions for these reactions often involve controlled temperatures and pH levels to ensure the stability of the compound.

Major Products Formed: The major products formed from the reactions involving this compound include its glycosides, such as 4’-O-β-glucosides and 7-O-β-glucosides . These products have enhanced solubility and stability, making them suitable for various applications.

Comparison with Similar Compounds

  • Genistein
  • Daidzein

Glycitein’s unique structure and properties make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

7-hydroxy-3-(4-hydroxyphenyl)-6-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-20-15-6-11-14(7-13(15)18)21-8-12(16(11)19)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYUAIFZCFRPTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40193960
Record name Glycitein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40193960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycitein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005781
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

40957-83-3
Record name Glycitein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40957-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycitein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040957833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycitein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40193960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCITEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92M5F28TVF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Glycitein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005781
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A dried aglucone isoflavone material weighing 7.3 g and containing 49% genistein, 19% daidzein, and 4% glycitein is obtained.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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